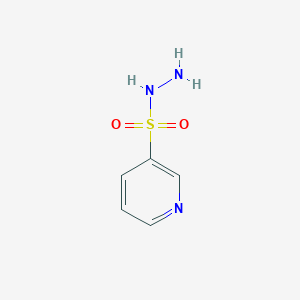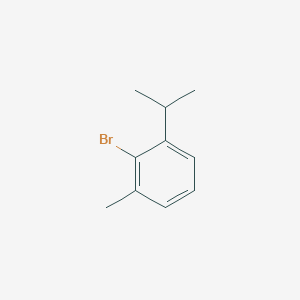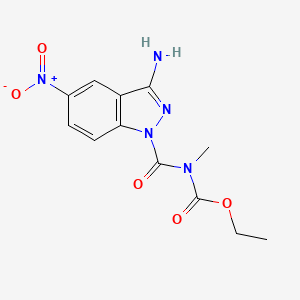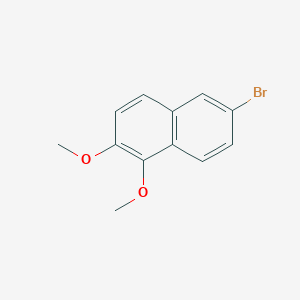
6-Bromo-1,2-dimethoxynaphthalene
Overview
Description
6-Bromo-1,2-dimethoxynaphthalene is a chemical compound with the formula C12H11BrO2 and a molecular weight of 267.12 . It is used in laboratory chemicals .
Molecular Structure Analysis
The structure of the compound was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques . The compound crystallizes in a monoclinic crystal system with a space group of P 2 1 / n .Chemical Reactions Analysis
In the synthesis of 2,6-dihydroxynaphthalene, the phenolic hydroxyl group of 6-bromo-2-naphthol was first protected as the methoxymethyl (MOM) ether under mild conditions .Scientific Research Applications
Antibacterial Activity
6-Bromo-1,2-dimethoxynaphthalene derivatives have shown potential in antibacterial applications. For instance, 5,6-Dimethoxynaphthalene-2-carboxylic acid, synthesized through a series of steps including bromination and methoxylation, exhibited in vitro antibacterial activity against pathogenic bacteria (Göksu & Uğuz, 2005).
Synthesis of Non-Steroidal Anti-Inflammatory Agents
This compound plays a role as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, 2-Bromo-6-methoxynaphthalene, derived from 6-bromo-2-naphthol, is an important intermediate for drugs like nabumetone and naproxen (Xu & He, 2010).
Molecular Structure and Spectroscopy Studies
The molecule's structure and properties have been a subject of research in spectroscopy. Studies involving density functional theory computations and spectroscopic measurements (IR, Raman) have been conducted to understand its molecular geometry, vibrational frequencies, and molecular properties. Such research provides insights into the chemical activities and conformational stability of the molecule (Mariappan & Sundaraganesan, 2014).
Synthetic Pathways and Chemical Reactions
Research has also been focused on developing efficient synthetic pathways for derivatives of 6-Bromo-1,2-dimethoxynaphthalene. This includes exploring reactions like bromination, methoxylation, and various other organic transformations to synthesize novel compounds with potential biological activities. Such studies contribute to the field of organic synthesis and medicinal chemistry (Limaye et al., 2012).
Safety and Hazards
properties
IUPAC Name |
6-bromo-1,2-dimethoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-11-6-3-8-7-9(13)4-5-10(8)12(11)15-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHNSGZFMPZMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2-dimethoxynaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



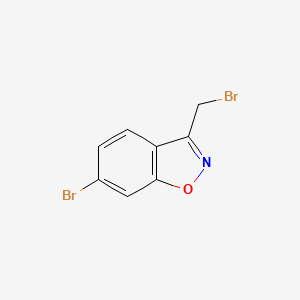
![7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B3277008.png)
![4,5,7,8-Tetrahydro-6H-isoxazolo[5,4-c]azepine-3-ol](/img/structure/B3277018.png)
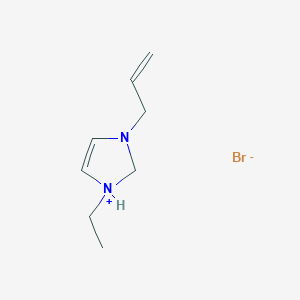
![3-[(2-Aminophenyl)amino]propan-1-ol](/img/structure/B3277025.png)
![(3AR,4R,5R,6AS)-4-[(1E)-4-(3-Chlorophenoxy)-3-hydroxy-1-buten-1-YL]hexahydro-5-hydroxy-2H-cyclopenta[B]furan-2-one](/img/structure/B3277029.png)



